2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
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Overview
Description
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated derivative of 2-Chloro-N,N-dimethylethylamine hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies. The deuterium atoms replace the hydrogen atoms, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is primarily used as an intermediate and starting reagent for organic synthesis . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of various other compounds. The exact nature of these interactions would depend on the specific synthesis process .
Biochemical Pathways
As an intermediate and starting reagent, this compound is involved in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . These syntheses likely involve multiple biochemical pathways, the specifics of which would depend on the final product being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the final product of the synthesis it is used in. As an intermediate, it facilitates the creation of other compounds, which then exert their own effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride acts as an intermediate for the syntheses of various pharmaceuticals such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine
Molecular Mechanism
It’s known to interact with biomolecules during the synthesis of certain pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride typically involves the deuteration of 2-Chloro-N,N-dimethylethylamine. The process begins with the preparation of 2-Chloro-N,N-dimethylethylamine, which is synthesized by reacting dimethylamine with ethylene oxide, followed by chlorination. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is purified through crystallization or distillation to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products
Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.
Oxidation: Major products are N-oxides.
Reduction: Secondary amines are the primary products.
Scientific Research Applications
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Applications include:
Metabolic Studies: Used to trace metabolic pathways and study enzyme kinetics.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biochemical Research: Assists in studying protein-ligand interactions and receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine Hydrochloride: The non-deuterated version, used in similar applications but lacks the isotopic labeling.
2-Chloro-N,N-diethylethylamine Hydrochloride: Similar structure but with ethyl groups instead of methyl groups, used in different synthetic applications.
N,N-Dimethylethylamine Hydrochloride: Lacks the chlorine atom, used in different chemical reactions.
Uniqueness
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying complex biochemical processes. The isotopic labeling allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques.
Properties
IUPAC Name |
2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.